molecular formula C10H5F2NO2 B025810 7,8-Difluoroquinoline-3-carboxylic acid CAS No. 318685-41-5

7,8-Difluoroquinoline-3-carboxylic acid

Cat. No.: B025810
CAS No.: 318685-41-5
M. Wt: 209.15 g/mol
InChI Key: AMKQPUGRVXSJNI-UHFFFAOYSA-N
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Description

7,8-Difluoroquinoline-3-carboxylic acid is a fluorinated derivative of quinoline, characterized by the presence of two fluorine atoms at the 7th and 8th positions of the quinoline ring and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinoline-3-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,8-Difluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to target proteins .

Comparison with Similar Compounds

  • 6,7-Difluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid
  • 7-Fluoroquinoline-3-carboxylic acid

Comparison: Compared to its analogs, 7,8-Difluoroquinoline-3-carboxylic acid exhibits unique properties due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. The specific positioning of the fluorine atoms also influences its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

7,8-difluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKQPUGRVXSJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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